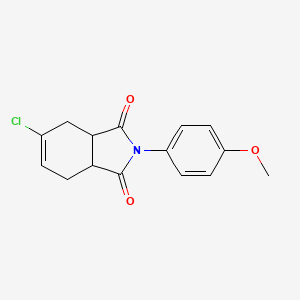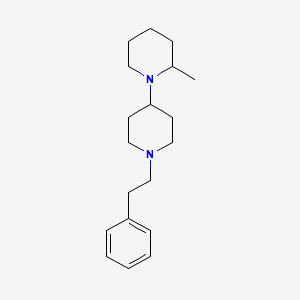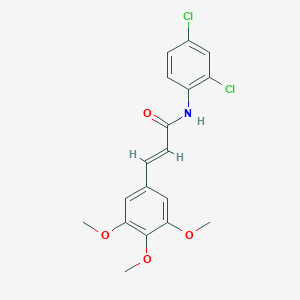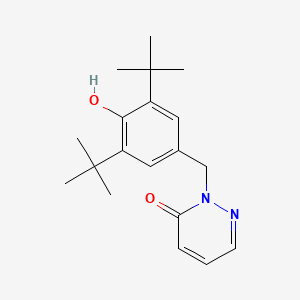
5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as ML-7, is a potent inhibitor of myosin light chain kinase (MLCK). MLCK is an important enzyme that regulates the contraction of smooth muscle cells. ML-7 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of MLCK, which is an enzyme that regulates the contraction of smooth muscle cells. MLCK phosphorylates myosin light chain (MLC), which leads to the activation of actin-myosin cross-bridges and the contraction of smooth muscle cells. 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione blocks the activity of MLCK by binding to its ATP-binding site, which prevents the phosphorylation of MLC and the activation of actin-myosin cross-bridges.
Biochemical and Physiological Effects:
5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibits the migration and invasion of cancer cells by blocking the activity of MLCK. In cardiovascular diseases, 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the contraction of smooth muscle cells, which can help to reduce blood pressure. In neurological disorders, 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the formation of tau protein aggregates, which are implicated in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity for MLCK. 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of MLCK, which makes it a useful tool for studying the role of MLCK in various biological processes. However, one limitation of using 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and asthma. Another direction is to develop more potent and selective inhibitors of MLCK, which can help to improve the efficacy and safety of MLCK inhibitors as therapeutic agents. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the effects of 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione on various biological processes.
Synthesis Methods
The synthesis of 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 5-(4-methoxyphenyl)-2-oxo-1,3-oxazolidine-3-carboxylic acid. The second step involves the reaction of this intermediate with hydrazine hydrate to form 5-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrazide. The final step involves the reaction of this intermediate with thionyl chloride and 5-chloroisatoic anhydride to form 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the migration and invasion of cancer cells by blocking the activity of MLCK. In cardiovascular diseases, 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the contraction of smooth muscle cells, which can help to reduce blood pressure. In neurological disorders, 5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the formation of tau protein aggregates, which are implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-6,12-13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCDQNGJAQOHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-methoxy-phenyl)-3a,4,7,7a-tetrahydro-isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)

![4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)
